molecular formula C13H14N2 B1615239 N-methyl-1-(5-phenylpyridin-2-yl)methanamine CAS No. 892502-02-2

N-methyl-1-(5-phenylpyridin-2-yl)methanamine

Cat. No. B1615239
CAS RN: 892502-02-2
M. Wt: 198.26 g/mol
InChI Key: HHOWXRCPAWWJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-(5-phenylpyridin-2-yl)methanamine is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of compounds known as phenylpyridines, which have been shown to have a variety of biological activities.

Scientific Research Applications

Chemical Education: Synthetic Chemistry Training

Lastly, N-methyl-1-(5-phenylpyridin-2-yl)methanamine can be employed in chemical education as a model compound for synthetic chemistry training. Its synthesis and subsequent transformations can teach students about various organic reactions and techniques, fostering a deeper understanding of chemical principles.

This analysis is based on the structural features and potential reactivity of N-methyl-1-(5-phenylpyridin-2-yl)methanamine . It’s important to note that the actual applications may require further empirical research to validate these potential uses .

properties

IUPAC Name

N-methyl-1-(5-phenylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-10-13-8-7-12(9-15-13)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOWXRCPAWWJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649933
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(5-phenylpyridin-2-yl)methanamine

CAS RN

892502-02-2
Record name N-Methyl-1-(5-phenylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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